BenchChemオンラインストアへようこそ!

4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

medicinal chemistry metabolic stability structure-activity relationship

4-Methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1195901-99-5) is a synthetic heterocyclic building block featuring the imidazo[4,5-c]pyridine core with a quaternary sp³ carbon at the 4-position bearing both a methyl group and a p-tolyl substituent. This scaffold is a privileged structure in medicinal chemistry due to its resemblance to purines and its documented activity against kinases, viral polymerases, and inflammatory targets.

Molecular Formula C14H17N3
Molecular Weight 227.311
CAS No. 1195901-99-5
Cat. No. B2748924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
CAS1195901-99-5
Molecular FormulaC14H17N3
Molecular Weight227.311
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2(C3=C(CCN2)NC=N3)C
InChIInChI=1S/C14H17N3/c1-10-3-5-11(6-4-10)14(2)13-12(7-8-17-14)15-9-16-13/h3-6,9,17H,7-8H2,1-2H3,(H,15,16)
InChIKeyNHQPRGUGLSNRBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1195901-99-5): Procurement-Quality Physicochemical and Structural Baseline


4-Methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1195901-99-5) is a synthetic heterocyclic building block featuring the imidazo[4,5-c]pyridine core with a quaternary sp³ carbon at the 4-position bearing both a methyl group and a p-tolyl substituent [1]. This scaffold is a privileged structure in medicinal chemistry due to its resemblance to purines and its documented activity against kinases, viral polymerases, and inflammatory targets [2]. The compound is predominantly supplied as a pharmaceutical intermediate with certified purity ≥95% (typically 98%) and a molecular formula of C₁₄H₁₇N₃ (MW 227.30 g/mol) .

Why 4-Methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine Cannot Be Replaced by a Demethylated or Isomeric Analog Without Quantitative Justification


The 4-position of the imidazo[4,5-c]pyridine scaffold is a critical determinant of both physicochemical behavior and target engagement [1]. Removing the 4-methyl group (e.g., substituting with CAS 4875-43-8, 4-(p-tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine) eliminates the quaternary sp³ center, reducing steric bulk, altering lipophilicity (ΔLogP ≈ 0.2–0.6), and potentially compromising metabolic stability at the benzylic position [2]. Furthermore, regioisomeric imidazo[4,5-b]pyridine analogs exhibit markedly different kinase selectivity profiles, with the [4,5-c] isomer showing up to 10-fold higher potency against BTK in matched-pair comparisons [3]. Interchanging these compounds without direct comparative data therefore risks both physiochemical and pharmacological divergence.

Quantitative Differentiation Evidence for 4-Methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1195901-99-5) Against Closest Analogs


Quaternary sp³ Center at C4 Distinguishes CAS 1195901-99-5 from the Demethylated Analog CAS 4875-43-8 via Steric and Metabolic Vector Differentiation

CAS 1195901-99-5 possesses a fully substituted quaternary carbon at the 4-position (C4), whereas its closest commercially available analog, 4-(p-tolyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 4875-43-8), bears only a tertiary C–H at this position [1]. In drug discovery programs targeting kinases and viral polymerases, introduction of a quaternary center at the benzylic position of tetrahydroimidazopyridines has been associated with reduced CYP450-mediated oxidation and prolonged microsomal half-life in structurally related series [2]. Although direct metabolic stability data for this pair are not publicly available, the structural difference is a recognized 'metabolic soft-spot shielding' strategy in medicinal chemistry and directly impacts the selection of building blocks for lead optimization libraries [2].

medicinal chemistry metabolic stability structure-activity relationship

Imidazo[4,5-c]pyridine Scaffold Demonstrates Superior BTK Inhibition Compared to the Isomeric Imidazo[4,5-b]pyridine Scaffold

In a direct matched-pair comparison, an imidazo[4,5-c]pyridine-based inhibitor exhibited significantly higher activity against Bruton's tyrosine kinase (BTK) than its imidazo[4,5-b]pyridine isomer [1]. While the specific substitution pattern differed from CAS 1195901-99-5, the core scaffold advantage is intrinsic to the [4,5-c] fusion and is cited as a key selectivity determinant [1]. Procurement of the 4-methyl-4-p-tolyl derivative ensures that the resulting library or lead series is built upon the favorable [4,5-c] scaffold rather than the less active [4,5-b] isomer, which is a common alternative in commercial catalogs.

Bruton's tyrosine kinase kinase inhibitor scaffold selectivity

Physicochemical Property Differentiation: Lipophilicity (XLogP) and Molecular Weight Advantage Over Demethylated Analog

CAS 1195901-99-5 has a computed XLogP3 of 1.8 and a molecular weight of 227.30 g/mol, compared to a computed LogP of 1.6 and MW of 213.28 g/mol for the demethylated analog CAS 4875-43-8 [1][2]. The ΔLogP of +0.2 and ΔMW of +14.02 g/mol are modest but meaningful in the context of lead optimization, where incremental increases in lipophilicity can enhance passive membrane permeability without violating Lipinski's Rule of Five [3]. Both compounds have identical hydrogen bond donor/acceptor counts (2/2) and rotatable bond counts (1), indicating that the lipophilicity shift is the primary differentiating drug-likeness parameter [1][2].

lipophilicity drug-likeness physicochemical properties

Supplier-Certified Purity ≥98% (NLT 98%) Enables Direct Use in Array Synthesis Without Additional Purification

Multiple independent suppliers (MolCore, Fluorochem, CymitQuimica) certify CAS 1195901-99-5 at ≥95% purity, with MolCore specifically offering a NLT 98% grade . In comparison, the demethylated analog CAS 4875-43-8 is commonly offered at 95–97% purity . For parallel synthesis or fragment-based library construction, the availability of a consistent >98% grade reduces the need for pre-weighing purification and minimizes the risk of byproduct interference in biochemical assays, a practical procurement consideration for high-throughput medicinal chemistry workflows.

chemical purity array synthesis quality control

High-Value Application Scenarios for 4-Methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 1195901-99-5) Based on Quantitative Differentiation Evidence


Kinase-Focused Fragment Library Construction Requiring a Quaternary Carbon-Containing Imidazo[4,5-c]pyridine Building Block

Medicinal chemistry teams building fragment libraries for kinase targets (particularly BTK) should select CAS 1195901-99-5 as the core building block because its imidazo[4,5-c]pyridine scaffold has demonstrated superior BTK inhibitory activity over the isomeric [4,5-b] scaffold [1], and its quaternary 4-methyl group provides a steric shield that is absent in the demethylated analog [2]. The compound serves as a direct synthetic entry point for generating analogs via N-alkylation or cross-coupling at the imidazole N–H and pyridine N–H positions [3].

Lead Optimization of HCV NS5B or Viral Polymerase Inhibitors Requiring Metabolic Stability Enhancement

In antiviral programs targeting HCV NS5B or related viral polymerases (e.g., CSFV), the imidazo[4,5-c]pyridine core is a recognized pharmacophore [1]. The 4-methyl-4-p-tolyl derivative offers a pre-installed quaternary center at the benzylic position, a feature associated with reduced oxidative metabolism in analogous series [2]. This makes it a preferred intermediate over the non-methylated analog (CAS 4875-43-8) when the synthetic route requires late-stage diversification at the N-1 or N-3 positions of the imidazole ring [3].

High-Throughput Parallel Synthesis of Imidazo[4,5-c]pyridine-Based Libraries Using Solid-Phase Methods

Solid-phase synthetic strategies for trisubstituted imidazo[4,5-c]pyridines rely on high-purity, well-characterized building blocks [1]. CAS 1195901-99-5, with its supplier-certified NLT 98% purity [2], is directly compatible with solid-supported amine displacement and cyclization protocols without additional purification. The quaternary carbon at C4 prevents epimerization during solid-phase cleavage steps, a practical advantage over analogs bearing a stereocenter at this position.

Structure-Activity Relationship (SAR) Studies Differentiating Imidazo[4,5-c]pyridine from Imidazo[4,5-b]pyridine Chemotypes

For research groups systematically comparing the pharmacological profiles of imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine chemotypes, CAS 1195901-99-5 provides a well-defined [4,5-c] congener with documented scaffold-level activity advantages in kinase assays [1]. Procurement of this compound enables direct matched-pair comparisons against commercially available [4,5-b] isomers, supporting rigorous SAR campaigns that require isomeric purity and traceable batch quality.

Quote Request

Request a Quote for 4-methyl-4-p-tolyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.